molecular formula C16H18N2O3 B5516419 1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid

1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No. B5516419
M. Wt: 286.33 g/mol
InChI Key: CJGATUKXSYNNRM-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid, also known as KYNA (kynurenic acid), is a naturally occurring metabolite of the amino acid tryptophan. It is an important endogenous regulator of glutamate and alpha-7 nicotinic acetylcholine receptors in the brain. KYNA has been studied extensively for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and Huntington's disease.

Mechanism of Action

1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound is able to reduce the excitotoxicity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, increase the release of dopamine, and inhibit the activity of acetylcholinesterase. These effects contribute to its neuroprotective and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments is that it is a naturally occurring metabolite, which makes it easier to study in vivo. However, one limitation is that this compound is metabolized quickly in the body, which can make it difficult to maintain consistent levels for prolonged periods of time.

Future Directions

There are a number of future directions for research on 1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid. One area of interest is the potential use of this compound as a biomarker for various neurological disorders. Another area of interest is the development of this compound analogs that have improved pharmacokinetic properties and greater potency at the NMDA receptor. Additionally, there is interest in studying the role of this compound in other physiological processes, such as inflammation and immune function.
Conclusion:
In conclusion, this compound is a naturally occurring metabolite that has been studied extensively for its potential therapeutic applications in various neurological disorders. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of these and other diseases.

Synthesis Methods

1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid can be synthesized through a number of different methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of tryptophan with a series of reagents to produce this compound. Enzymatic conversion involves the breakdown of tryptophan by the enzyme kynurenine aminotransferase (KAT), which produces this compound as one of its end products.

Scientific Research Applications

1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders. Studies have shown that this compound has neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(18-9-12(16(20)21)7-15(18)19)6-11-8-17-14-5-3-2-4-13(11)14/h2-5,8,10,12,17H,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGATUKXSYNNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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